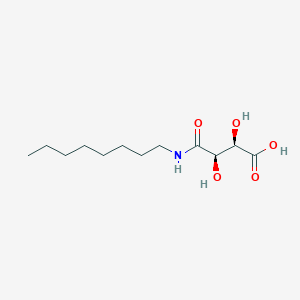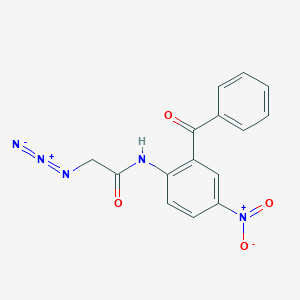
5-Amino-2-(trifluorometil)piridina
Descripción general
Descripción
5-Amino-2-(trifluoromethyl)pyridine, also known as 5-ATP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of a nitrogen atom, an oxygen atom, and three fluorine atoms, and it is a derivative of the pyridine family. 5-ATP has been extensively studied for its potential applications in biochemistry, pharmacology, and drug development.
Aplicaciones Científicas De Investigación
Intermediario en la Síntesis Farmacéutica
El compuesto amino aromático 5-amino-2-(trifluorometil)piridina actúa como un intermediario en la síntesis de productos farmacéuticos . Juega un papel crucial en la producción de varios medicamentos, contribuyendo a su estructura química y propiedades .
Estudios de Toxicología
El perfil de toxicidad de la this compound está siendo estudiado. Se ha encontrado que la inhalación de este compuesto puede provocar síntomas como mareos, fatiga, náuseas, vómitos, opresión en el pecho y pérdida del conocimiento . Esto ha llevado a una mayor investigación sobre sus efectos toxicológicos y las medidas de seguridad necesarias en su manipulación .
Investigación de Metahemoglobinemia
La exposición a la this compound se ha relacionado con la metahemoglobinemia, un trastorno sanguíneo caracterizado por un aumento de la cantidad de metahemoglobina en la sangre . Esto ha abierto nuevas vías para la investigación en el tratamiento y manejo de esta condición .
Estudio de la Insuficiencia Renal Aguda
La inhalación de this compound se ha asociado con insuficiencia renal aguda . Esto ha llevado a estudios sobre su impacto en la función renal e intervenciones terapéuticas potenciales .
Investigación en Encefalopatía Tóxica
Se ha observado encefalopatía tóxica, un trastorno que resulta de la exposición a sustancias neurotóxicas, en individuos expuestos a this compound . Esto ha estimulado la investigación sobre los efectos neurológicos de este compuesto
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Amino-2-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, 5-Amino-2-(trifluoromethyl)pyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
The primary result of the action of 5-Amino-2-(trifluoromethyl)pyridine is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The compound is stable under normal conditions . It should be stored under an inert atmosphere and away from oxidizing agents . It’s also important to note that the compound’s action can be influenced by environmental factors such as temperature and the presence of other chemicals .
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZOWZSXZNIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372232 | |
| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-33-2 | |
| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of 5-Amino-2-(trifluoromethyl)pyridine on humans?
A1: The research paper [] presents the first reported case of 5-Amino-2-(trifluoromethyl)pyridine poisoning in a human. The 35-year-old male patient exhibited severe symptoms after inhaling the compound, including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Additionally, the patient developed methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This case highlights the potential for severe toxicity of 5-Amino-2-(trifluoromethyl)pyridine through respiratory exposure.
Q2: What treatment was used for the 5-Amino-2-(trifluoromethyl)pyridine poisoning case?
A2: The patient in the reported case [] received intravenous treatment with a low dose of methylene blue. This treatment resulted in significant improvement of the patient's symptoms. This suggests that methylene blue could be a potential treatment option for 5-Amino-2-(trifluoromethyl)pyridine poisoning, particularly in cases involving methemoglobinemia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)








![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

